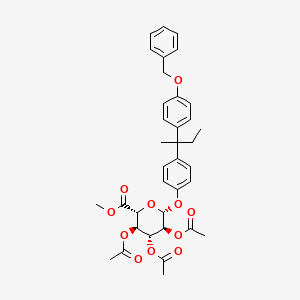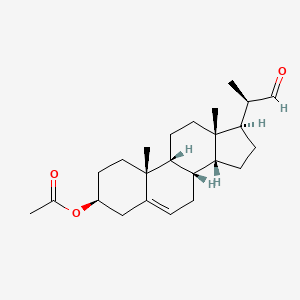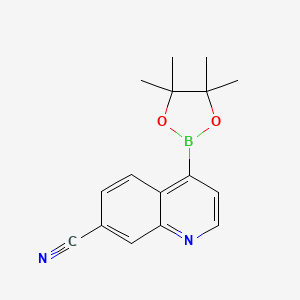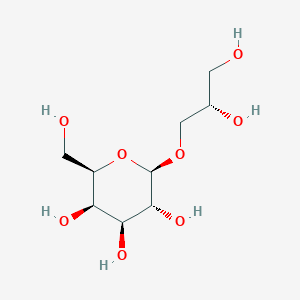![molecular formula C22H27NO3 B13850642 (2R,4S)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-acetamido-2-methylpentanoate](/img/structure/B13850642.png)
(2R,4S)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-acetamido-2-methylpentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4S)-Ethyl 5-([1,1’-biphenyl]-4-yl)-4-acetamido-2-methylpentanoate is a chiral compound with significant applications in medicinal chemistry. It is known for its role as an intermediate in the synthesis of various pharmacologically active molecules. The compound’s unique structure, featuring a biphenyl group and an acetamido moiety, contributes to its versatility in chemical reactions and biological interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-Ethyl 5-([1,1’-biphenyl]-4-yl)-4-acetamido-2-methylpentanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as biphenyl derivatives and amino acids.
Formation of the Intermediate: The biphenyl derivative is reacted with an amino acid derivative under specific conditions to form an intermediate compound.
Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Esterification: The final step involves the esterification of the acetamido intermediate with ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of (2R,4S)-Ethyl 5-([1,1’-biphenyl]-4-yl)-4-acetamido-2-methylpentanoate is scaled up using continuous flow reactors. This method ensures consistent reaction conditions, higher yields, and reduced production time. The use of automated systems for monitoring and controlling reaction parameters further enhances the efficiency of the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(2R,4S)-Ethyl 5-([1,1’-biphenyl]-4-yl)-4-acetamido-2-methylpentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2R,4S)-Ethyl 5-([1,1’-biphenyl]-4-yl)-4-acetamido-2-methylpentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound serves as a probe in studying enzyme-substrate interactions and protein-ligand binding.
Medicine: It is an intermediate in the synthesis of drugs targeting cardiovascular diseases and cancer.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R,4S)-Ethyl 5-([1,1’-biphenyl]-4-yl)-4-acetamido-2-methylpentanoate involves its interaction with specific molecular targets. The biphenyl group facilitates binding to hydrophobic pockets in proteins, while the acetamido moiety forms hydrogen bonds with amino acid residues. These interactions modulate the activity of enzymes and receptors, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,4S)-5-([1,1’-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid
- (2R,4S)-5-([1,1’-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid
Uniqueness
(2R,4S)-Ethyl 5-([1,1’-biphenyl]-4-yl)-4-acetamido-2-methylpentanoate is unique due to its specific chiral configuration and the presence of both biphenyl and acetamido groups. These structural features confer distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C22H27NO3 |
|---|---|
Peso molecular |
353.5 g/mol |
Nombre IUPAC |
ethyl (2R,4S)-4-acetamido-2-methyl-5-(4-phenylphenyl)pentanoate |
InChI |
InChI=1S/C22H27NO3/c1-4-26-22(25)16(2)14-21(23-17(3)24)15-18-10-12-20(13-11-18)19-8-6-5-7-9-19/h5-13,16,21H,4,14-15H2,1-3H3,(H,23,24)/t16-,21+/m1/s1 |
Clave InChI |
XEQPUDXLAVWOFV-IERDGZPVSA-N |
SMILES isomérico |
CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)C |
SMILES canónico |
CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Methylbenzo[4,5]imidazo[1,2-b]pyrido[1,2-d][1,2,4]thiadiazin-3-ol](/img/structure/B13850579.png)
![N-[3',4'-Diacetoxy-(E)-cinnamoyl]-3-hydroxy-L-tyrosine](/img/structure/B13850581.png)
![calcium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[[2-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-2-hydroxyethyl]sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13850592.png)







![3-Amino-2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]benzoic Acid](/img/structure/B13850640.png)
![2-[(2-Chloro-5-methoxy-6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B13850650.png)
